Lipophilicity Differentiation Governs Extraction and Formulation
The butyl ester exhibits a computed XLogP3 of 2.3 [1], representing a substantial increase in lipophilicity over the methyl ester analog (LogP reported between 0.52 and 0.77 across sources) [2]. This ~1.5–1.8 log unit difference translates to approximately 30- to 60-fold higher octanol-water partition coefficient, predicting markedly different extraction efficiency, chromatographic retention, and passive membrane permeability. For synthetic intermediate procurement, this directs solvent selection for liquid-liquid extraction; for prodrug design, it alters predicted oral absorption and tissue distribution.
~30–60× higher partition coefficient
& formulation context
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 (PubChem computed); LogP = 1.94 (Leyan computed) |
| Comparator Or Baseline | Methyl 5-methylisoxazole-3-carboxylate: LogP = 0.52–0.77 (multiple vendor computed values) |
| Quantified Difference | ΔLogP ≈ 1.5–1.8; ~30- to 60-fold higher partition coefficient |
| Conditions | Computed values (XLogP3, ALogP) from PubChem, Molbase, and vendor databases |
Why This Matters
Procurement decisions for synthetic intermediates must account for differential extraction and purification behavior; the butyl ester's higher LogP requires different solvent systems than the methyl ester for equivalent recovery.
- [1] PubChem Compound Summary for CID 3020472, Butyl 5-methylisoxazole-3-carboxylate. XLogP3 = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/3020472. View Source
- [2] Molbase. Methyl 5-methylisoxazole-3-carboxylate (CAS 19788-35-3). LogP = 0.7696. Chemsrc reports LogP = 0.52. https://qiye.molbase.cn; https://www.chemsrc.com. View Source
